
4-Di-p-tolylamino-benzaldehyde
Overview
Description
It is a light yellow to amber crystalline solid with a melting point of 109°C and a boiling point of approximately 470.5°C at 760 mmHg . This compound is primarily used as an intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs) and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Di-p-tolylamino-benzaldehyde can be synthesized through a condensation reaction between this compound and 3-ethylbenzothiazolium iodide . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Di-p-tolylamino-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: 4-Di-p-tolylamino-benzoic acid.
Reduction: 4-Di-p-tolylamino-benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
Photophysical Properties and Organic Light Emitting Diodes (OLEDs)
DPTAB has been utilized in the synthesis of various derivatives that exhibit unique photophysical properties. For instance, derivatives such as o-DBCNPy , m-DBCNPy , and p-DBCNPy were synthesized from DPTAB through Knoevenagel condensation. These compounds demonstrated significant differences in absorption and fluorescence emission characteristics based on the positional isomerization of the pyridine ring, which directly influences their potential application in OLEDs .
Key Findings:
- Emission Peaks : The emission peaks for these derivatives showed a bathochromic shift, indicating enhanced conjugation and donor-acceptor interactions. The strongest emission was observed for p-DBCNPy at 566 nm in THF .
- Device Fabrication : These compounds were integrated into non-doped OLEDs, showcasing promising performance due to their aggregation-induced emission (AIE) features, which enhance brightness when aggregated .
Hole Transporting Materials in Perovskite Solar Cells
DPTAB has also found applications as a building block for hole transporting materials (HTMs) in perovskite solar cells. An imine derivative synthesized from DPTAB exhibited a power conversion efficiency (PCE) of 14.4% in perovskite solar cells without hysteresis effects, marking it as one of the best-performing materials in this category .
Case Study:
- A study highlighted the use of an imine derived from DPTAB combined with thiadiazole units for HTM applications, demonstrating excellent stability and efficiency in solar cell devices .
Synthesis of Complex Organic Molecules
The compound serves as a crucial precursor in synthesizing more complex organic molecules. For example, it has been used to create unsymmetrical imines with various functionalities, including pyridine and thiadiazole units. These compounds were characterized using advanced techniques such as single crystal X-ray diffraction and cyclic voltammetry .
Synthesis Details:
- The synthesis involved a one-step condensation reaction followed by crystallization, resulting in high-yield products that exhibited interesting electronic properties due to their structural features .
Applications in Photonic Devices
Research indicates that DPTAB derivatives can be integrated into photonic devices due to their favorable electronic properties. The introduction of bulky triphenylamine (TPA) groups into the structure helps reduce intermolecular aggregation while enhancing hole transport capabilities, making them suitable for various optoelectronic applications .
Performance Metrics:
- The incorporation of TPA into DPTAB-based structures has led to improved hole conduction properties, essential for efficient charge transport in photonic devices.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Di-p-tolylamino-benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, making it an effective component in OLEDs and other devices .
Comparison with Similar Compounds
4-Di-p-tolylamino-benzaldehyde can be compared with other similar compounds, such as:
4-Dimethylaminobenzaldehyde: Similar structure but with dimethylamino groups instead of di-p-tolylamino groups.
4-Formyltriphenylamine: Similar structure but with triphenylamine instead of di-p-tolylamino groups.
Uniqueness
This compound is unique due to its specific electronic and photophysical properties, which make it particularly suitable for use in OLEDs and other electronic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Di-p-tolylamino-benzaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its structure, which consists of a benzaldehyde moiety substituted with two p-tolylamino groups. The molecular formula is C16H16N2O, and it has a molar mass of 252.31 g/mol.
The compound's biological activity can be attributed to its interactions with various biomolecules. It has been shown to influence several biochemical pathways:
- Enzyme Interaction : this compound interacts with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes.
- Cell Signaling Modulation : It modulates pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Antibacterial Activity : Recent studies indicate that derivatives of this compound exhibit significant antibacterial effects against pathogens like Staphylococcus aureus, particularly when combined with light irradiation .
The compound exhibits notable biochemical properties:
- Stability : It remains stable under standard laboratory conditions but can degrade when exposed to light and oxygen.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy :
- Cellular Effects :
- Synthesis of New Compounds :
Data Tables
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Di-p-tolylamino-benzaldehyde in high purity?
- Methodological Answer : The synthesis requires inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the aldehyde group. Key steps include:
- Protection of reactive groups : Use protective agents like trimethylsilyl chloride for the amino group during aldehyde formation .
- Temperature control : Maintain reaction temperatures between 80–100°C to optimize coupling between p-toluidine derivatives and benzaldehyde precursors .
- Purification : Recrystallization from ethanol or toluene yields >98% purity, confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons from p-tolyl groups (δ 7.2–7.8 ppm) .
- FT-IR : Confirm aldehyde C=O stretching at ~1700 cm⁻¹ and N-H bending (if unprotected) at ~1600 cm⁻¹ .
- Mass spectrometry : ESI-MS should show a molecular ion peak at m/z 301.39 (M⁺) .
Q. What are the stability challenges of this compound during storage?
- Methodological Answer : The compound is air-sensitive due to its aldehyde group. Store under inert gas (argon) at 4°C in amber vials to prevent photodegradation. Regular TLC monitoring (silica gel, ethyl acetate/hexane 1:3) detects decomposition byproducts .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal:
- Solvent effects : Polar solvents (e.g., DMF) stabilize the charge-transfer excited state, red-shifting UV-vis absorption (λₘₐₐ ~380 nm vs. 360 nm in toluene) .
- Substituent impact : Electron-donating p-tolyl groups increase HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted benzaldehyde), enhancing hole-transport properties in OLED applications .
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies often arise from catalyst choice and ligand steric effects. Systematic optimization should:
- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos vs. SPhos) to identify optimal turnover frequencies .
- Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .
Q. How can this compound be utilized as a building block in optoelectronic materials?
- Methodological Answer : Its strong electron-donating di-p-tolylamino group makes it ideal for:
- OLED emitters : Couple with electron-deficient acceptors (e.g., cyano groups) via Knoevenagel condensation to form push-pull chromophores .
- Sensors : Functionalize with thiol groups for gold nanoparticle conjugation, enabling fluorescence quenching-based detection of heavy metals .
Q. Data Analysis & Contradiction Resolution
Q. Why do UV-vis spectra of this compound vary across studies, and how can this be standardized?
- Methodological Answer : Variations arise from solvent polarity and concentration differences. Standardize measurements by:
- Using anhydrous DMSO at 10⁻⁵ M to minimize aggregation effects.
- Calibrating instruments with holmium oxide filters pre-experiment .
Q. What are the pitfalls in interpreting XRD data for this compound crystals?
- Methodological Answer : Polymorphism and solvent inclusion can distort results. Mitigate by:
- Growing crystals via slow evaporation (toluene/ethanol 1:1) under controlled humidity.
- Validating structures with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C-H···O) .
Application-Focused Questions
Q. How can this compound enhance photocatalytic activity in hybrid materials?
- Methodological Answer : Immobilize on TiO₂ nanoparticles via Schiff base formation. The amino group facilitates electron injection into TiO₂, reducing recombination rates. Test under visible light (λ > 420 nm) using methylene blue degradation assays .
Q. What role does this compound play in asymmetric catalysis?
Properties
IUPAC Name |
4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGLXUJEPIVZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068432 | |
Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42906-19-4 | |
Record name | 4-[Bis(4-methylphenyl)amino]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42906-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(bis(4-methylphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[bis(p-tolyl)amino]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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